cellTracker violet BMQC

Descripción

Overview of Fluorescent Probes for Live Cell Analysis

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and analysis of cellular structures and dynamic processes in living cells. scilit.comoup.com These small molecules or fluorescently-tagged proteins allow researchers to study a wide array of cellular activities, including cell proliferation, migration, and cell-cell interactions, with high spatial and temporal resolution. rsc.orgnih.gov Unlike analytical methods that require fixed or lysed cells, such as polymerase chain reaction (PCR) or in situ hybridization, fluorescent probes offer the significant advantage of providing real-time information from living systems. nih.gov

The utility of a fluorescent probe is largely determined by its chemical and spectral properties. Ideal probes are cell-permeant, exhibit low cytotoxicity to ensure that cellular processes are not unduly affected, and are well-retained within the cell for the duration of the experiment. nih.govthermofisher.com Furthermore, properties like high fluorescence brightness and photostability are crucial for obtaining clear and lasting signals, especially in long-term imaging studies. worldscientific.com The development of probes with a range of excitation and emission spectra has also been pivotal, as it allows for multicolor imaging, where multiple cellular components or populations can be labeled and tracked simultaneously. rsc.orgfishersci.co.uk

Rationale for Utilizing CellTracker Violet BMQC in Academic Investigations

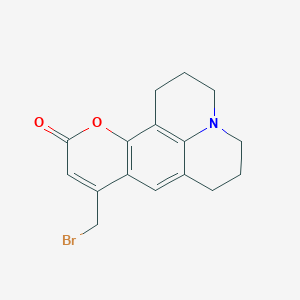

This compound, a member of the coumarin (B35378) dye family, has emerged as a valuable tool for live-cell tracking in academic research. vulcanchem.com Its chemical name is 9-(bromomethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one. vulcanchem.com This probe is designed to freely pass through the membranes of living cells. ulab360.com Once inside, it undergoes a reaction mediated by glutathione (B108866) S-transferase, a ubiquitous enzyme in most cells, which renders the dye cell-impermeant. thermofisher.comfishersci.com This mechanism ensures that the fluorescent signal is well-retained within the cells for extended periods, typically for at least 72 hours, allowing for the tracking of cells over several generations. fishersci.figongyingshi.com

A key advantage of this compound is its low cytotoxicity at working concentrations, meaning it does not significantly impact cell viability or proliferation rates. vulcanchem.comfishersci.fi This ensures that the observed cellular behaviors are natural and not artifacts induced by the labeling process. vulcanchem.com

The spectral properties of this compound are particularly advantageous for multiplexing experiments. It is excited by a violet laser (around 405-415 nm) and emits in the blue-to-green range (around 516-526 nm). vulcanchem.comaatbio.comfluorofinder.com This distinct spectral profile, with a significant Stokes' shift, minimizes spectral overlap with commonly used green and red fluorescent proteins and dyes, making it an ideal candidate for multicolor imaging studies. vulcanchem.comulab360.comfluorofinder.com This capability allows researchers to simultaneously track different cell populations or cellular events within a single experiment. For instance, it has been used in co-culture systems to distinguish different cell types, such as in studies of tumor-endothelial interactions or cytotoxic T lymphocyte-mediated killing of melanoma cells. mdpi.comccspublishing.org.cn

The combination of excellent cell retention, low toxicity, and spectral compatibility makes this compound a robust and versatile probe for a variety of research applications, including the study of cell movement, proliferation, chemotaxis, and invasion. thermofisher.comvulcanchem.comfishersci.fi

Detailed Research Findings

The following tables provide a summary of the key characteristics and applications of this compound based on available research data.

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Excitation Maximum | 404-415 nm | vulcanchem.comaatbio.com |

| Emission Maximum | 516-526 nm | vulcanchem.comaatbio.com |

| Recommended Excitation Laser | 405 nm | vulcanchem.comfluorofinder.com |

| Stokes' Shift | ~122 nm | vulcanchem.comaatbio.com |

| Chemical Formula | C₁₆H₁₆BrNO₂ | vulcanchem.com |

Table 2: Performance Characteristics and Applications

| Characteristic | Description | Source |

|---|---|---|

| Cell Retention | The fluorescent signal is retained for at least 72 hours, allowing for tracking across 3-6 cell generations. The dye is passed to daughter cells but not to adjacent cells. | ulab360.comfishersci.figongyingshi.com |

| Cytotoxicity | Exhibits low cytotoxicity at effective concentrations, with minimal impact on cell viability and proliferation. | vulcanchem.comfishersci.figongyingshi.com |

| Mechanism of Action | Freely passes through cell membranes. The bromomethyl group reacts with intracellular thiols in a glutathione S-transferase-mediated reaction, trapping the fluorescent probe inside the cell. | thermofisher.comfishersci.com |

| Primary Applications | Monitoring cell movement and migration, tracking cell location, analyzing cell proliferation, and studying cell-cell interactions and chemotaxis. | vulcanchem.comfishersci.fi |

| Compatibility | Compatible with flow cytometry, fluorescence microscopy, fixed-cell analysis, immunocytochemistry, and 3D cell culture. The signal is retained after fixation and permeabilization. | fishersci.co.ukvulcanchem.com |

| Multiplexing | Its violet excitation and blue/green emission are ideal for multiplexing with green (e.g., GFP, CMFDA) and red (e.g., RFP) fluorescent markers. | vulcanchem.comulab360.comfluorofinder.com |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C16H16BrNO2 |

|---|---|

Peso molecular |

334.21 g/mol |

Nombre IUPAC |

6-(bromomethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |

InChI |

InChI=1S/C16H16BrNO2/c17-9-11-8-14(19)20-16-12-4-2-6-18-5-1-3-10(15(12)18)7-13(11)16/h7-8H,1-6,9H2 |

Clave InChI |

YUCQXFOKBWJOHN-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CBr |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action and Retention

Intracellular Transformation and Covalent Conjugation

The functionality of CellTracker Violet BMQC is predicated on its chemical transformation within the intracellular environment, leading to covalent bonding with cellular components and subsequent retention. ulab360.com

Cell Membrane Permeability and Cytosolic Entry

This compound is engineered to readily cross the membranes of living cells. ulab360.comulab360.com This passive diffusion allows the probe to enter the cytosol, a critical first step for its subsequent interactions with intracellular molecules. ulab360.comthermofisher.com

Bromomethyl Group Reactivity with Intracellular Thiol Groups

A key feature of the this compound molecule is its bromomethyl group. thermofisher.comulab360.com This functional group is mildly reactive towards thiol groups, which are present in high concentrations within the cellular cytoplasm, primarily in the form of glutathione (B108866) and cysteine residues in proteins. thermofisher.comulab360.com

Role of Glutathione and Glutathione S-Transferase in Adduct Formation

The reaction between the bromomethyl group of this compound and intracellular thiols is largely facilitated by the enzyme Glutathione S-transferase (GST). thermofisher.comulab360.com Most cell types have high concentrations of glutathione (up to 10 mM) and ubiquitous GST activity. thermofisher.comfishersci.co.ukulab360.com The GST-mediated reaction conjugates the probe to glutathione, forming a fluorescent dye-thioether adduct. ulab360.com While the reaction with glutathione is a primary mechanism, the probe may also react with other intracellular thiol-containing molecules. thermofisher.com

Formation of Cell-Impermeant Fluorescent Adducts

Upon entry into the cell, this compound is inherently fluorescent and does not require enzymatic cleavage to activate its fluorescence. thermofisher.comebricmall.comulab360.com The covalent conjugation of the probe to intracellular thiols, such as glutathione, results in the formation of a larger, polar adduct. ulab360.com This transformation renders the molecule membrane-impermeant, effectively trapping it within the cell. ulab360.comulab360.com The resulting fluorescent adducts exhibit relatively uniform cytoplasmic staining. thermofisher.comebricmall.com

Principles of Intracellular Confinement and Progeny Distribution

Once trapped inside the cell, the fluorescent adducts of this compound are subject to principles that govern their long-term retention and distribution to daughter cells during cell division.

Sustained Retention within Labeled Cells

The covalent bonds formed between this compound and intracellular molecules ensure its stable and long-term retention within the labeled cells. ulab360.comfishersci.fi The fluorescent signal can be maintained for at least 72 hours, which typically encompasses three to six cell generations. ulab360.comfishersci.fi This sustained retention is a key characteristic that makes it an ideal tool for tracking cell populations over extended periods. fishersci.fi The probe is passed on to daughter cells upon cell division but is not transferred to adjacent cells in a population. thermofisher.comfishersci.co.ukfishersci.fi

Multi-Generational Inheritance of Fluorescent Signal

A significant characteristic of this compound is that its fluorescent signal is passed on to daughter cells during cell division. fishersci.comfishersci.firheniumbio.co.il As a labeled cell divides, the fluorescent conjugate is distributed among its progeny. thermofisher.com This partitioning results in a successive halving of the fluorescence intensity in each subsequent generation of cells.

This predictable dilution of the fluorescent signal allows for the tracking of cell proliferation. thermofisher.com The stable and well-retained nature of the dye ensures that the signal remains detectable for several generations, typically three to six. fishersci.fi This enables researchers to monitor the proliferative history of a cell population over time. The fluorescence is sufficiently bright to distinguish labeled cells from the background autofluorescence even after multiple cell divisions. thermofisher.com

Absence of Intercellular Dye Transfer

Crucially for cell tracking studies, this compound does not transfer between adjacent cells in a population. fishersci.comfishersci.firheniumbio.co.il Once the dye is sequestered within a cell through covalent conjugation, it remains there and is only passed on to its direct descendants through mitosis. fishersci.comthermofisher.com This lack of intercellular transfer is essential for maintaining the distinct labeling of individual cells and their lineages, preventing the confounding of results that would occur if the dye were to leak into neighboring, unlabeled cells. This property ensures the fidelity of cell tracking experiments, allowing for the unambiguous identification of specific cell populations.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Glutathione |

Spectroscopic Characteristics and Photophysical Performance in Research Contexts

Excitation and Emission Profiles

The utility of a fluorophore in research is fundamentally determined by its excitation and emission spectra. These profiles dictate the necessary instrumentation for its use and its compatibility with other fluorescent markers.

CellTracker Violet BMQC is most effectively excited by light in the violet range of the spectrum. Its excitation maximum is reported to be between 404 nm and 415 nm. vulcanchem.comaatbio.com The subsequent fluorescent emission has a maximum that varies slightly depending on the measurement method, but typically falls between 516 nm and 526 nm. vulcanchem.comulab360.comfishersci.co.uk For practical applications, such as in flow cytometry, a 405 nm laser is the recommended excitation source. vulcanchem.com The resulting emission is optimally detected using a bandpass filter, such as one centered at 510 nm with a 50 nm window (510/50 nm). vulcanchem.com

| Property | Wavelength (nm) | Recommended Source/Filter |

| Excitation Maximum | 404 - 415 | 405 nm laser |

| Emission Maximum | 516 - 526 | 510/50 nm bandpass filter |

This table summarizes the key spectral characteristics of this compound.

The difference between the maximum excitation and emission wavelengths is known as the Stokes' shift. For this compound, this shift is a significant 122 nm. vulcanchem.comaatbio.com A large Stokes' shift is a highly desirable characteristic for a fluorophore as it minimizes the overlap between the excitation and emission spectra. This reduces the likelihood of self-quenching, where emitted fluorescence is reabsorbed by other molecules of the same dye. More importantly, a large Stokes' shift provides a clearer spectral window for the detection of other fluorophores in multicolor experiments, thereby enhancing its suitability for multiplexing. vulcanchem.com

Spectral Compatibility for Multicolor Experimental Design

The ability to simultaneously detect multiple targets is a cornerstone of modern biological research. The spectral properties of this compound make it a valuable tool in such experimental designs. fluorofinder.com

A key advantage of this compound is that its violet excitation and subsequent emission are well-separated from the spectra of commonly used green and red fluorescent proteins, such as Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP). ulab360.com This spectral separation is crucial for minimizing bleed-through, where the emission from one fluorophore is detected in the channel designated for another. This makes it an ideal candidate for multiplexing applications where researchers aim to track different cell populations or biological processes simultaneously. vulcanchem.comulab360.com

Successful multi-fluorophore co-staining requires careful selection of dyes with minimal spectral overlap. Given its distinct spectral profile, this compound can be combined with a variety of other fluorescent probes. fishersci.co.ukgongyingshi.com For instance, it can be used alongside green-emitting dyes like CellTracker Green CMFDA and red-emitting dyes like CellTracker Red CMTPX. When designing such experiments, it is essential to consult the excitation and emission spectra of all chosen fluorophores to ensure they can be distinguished by the available detection system.

In multi-parameter flow cytometry, even with well-chosen fluorophores, some degree of spectral overlap is often unavoidable. nih.gov This necessitates a process called compensation, which is a mathematical correction to account for the spillover of a fluorophore's emission into a detector intended for another. nih.govbio-rad-antibodies.com While this compound's large Stokes' shift and distinct emission peak are beneficial, when used in complex panels with numerous other fluorophores, careful compensation is still required. vulcanchem.com To achieve accurate compensation, single-stained controls for each fluorophore in the experiment are essential. bio-rad-antibodies.com This allows for the precise calculation of the spectral overlap between different dyes, ensuring the generation of reliable data in high-dimensional flow cytometry analyses. nih.gov

Photostability and Fluorescence Signal Durability in Live Cell Imaging

The efficacy of a fluorescent probe for long-term live-cell imaging is critically dependent on its photostability and the durability of its fluorescent signal. This compound has been designed to offer a balance of these characteristics, making it suitable for tracking cellular processes over extended periods.

Detailed research findings indicate that this compound exhibits notable signal durability. Once the probe enters a cell, it reacts with intracellular thiols, likely through a glutathione (B108866) S-transferase–mediated process, forming a cell-impermeant adduct. ulab360.com This mechanism ensures that the fluorescent signal is well-retained within the cells. thermofisher.comfishersci.co.uk The fluorescence is maintained for at least 72 hours, which typically allows for the tracking of cells through three to six generations. fishersci.co.ukfishersci.fi This extended signal life is crucial for monitoring slow biological phenomena such as cell migration, proliferation, and long-term cell-cell interactions. fishersci.co.ukvulcanchem.com The probe is passed down to daughter cells upon division but is not transferred to adjacent cells in a co-culture, ensuring lineage-specific tracking. thermofisher.comfishersci.co.uk

In terms of photostability, this compound is described as having moderate resistance to photobleaching under typical microscopic examination conditions. ulab360.comthermofisher.com While not as resistant to photobleaching as quantum dot-based labels, its stability is generally sufficient for time-lapse imaging experiments conducted over several days. thermofisher.comthermofisher.com The intrinsic brightness and strong fluorescence at physiological pH contribute to a robust signal that can withstand repeated excitation. thermofisher.com To further enhance its performance and minimize photobleaching during imaging, researchers can utilize optimized filter sets, such as those with narrow, red-shifted exciter filters. idex-hs.comumbc.edu

The combination of its spectral properties, significant signal retention, and reasonable photostability makes this compound a valuable tool for multiplexed imaging experiments. ulab360.com

Table 1: Photophysical and Performance Characteristics of this compound

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum | 404 - 415 nm | thermofisher.comfishersci.fivulcanchem.com |

| Emission Maximum | 516 - 526 nm | thermofisher.comfishersci.fivulcanchem.comaatbio.com |

| Stokes' Shift | ~122 nm | vulcanchem.comaatbio.com |

| Recommended Excitation | 405 nm laser | vulcanchem.com |

| Signal Retention | ≥ 72 hours (3-6 generations) | fishersci.co.ukfishersci.fivulcanchem.com |

| Photostability | Moderate | thermofisher.com |

Methodological Frameworks for Celltracker Violet Bmqc Application

General Protocol Development and Optimization for Cellular Labeling

A standardized protocol for using CellTracker Violet BMQC involves several key stages: preparing the dye, incubating it with cells for optimal uptake, and washing to remove background fluorescence. vulcanchem.com Adherence to these steps is crucial for achieving stable, long-lasting, and non-toxic cellular labeling. fishersci.co.ukfishersci.fi

Preparation of Dye Stock and Working Solutions

Proper preparation of this compound solutions is the first critical step for successful cell labeling. The lyophilized product should be allowed to warm to room temperature before opening the vial. ulab360.comulab360.com A stock solution is typically prepared by dissolving the dye in high-quality dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM. ulab360.comulab360.comthermofisher.com

From this stock solution, a working solution is prepared by diluting it in a serum-free culture medium to a final concentration that can range from 0.5 to 25 µM. ulab360.comulab360.comthermofisher.com The optimal concentration depends on the specific cell type and the duration of the experiment. ulab360.comulab360.comthermofisher.com For instance, long-term studies or experiments with rapidly dividing cells may necessitate higher concentrations (5–25 µM), while shorter experiments might require less dye (0.5–5 µM). ulab360.comulab360.comthermofisher.com It is recommended to test a range of concentrations to determine the lowest possible concentration that provides a sufficient signal, thereby minimizing any potential artifacts. ulab360.comulab360.com The working solution should be warmed to 37°C before being applied to the cells. ulab360.comulab360.comthermofisher.com It is important to avoid using amine- or thiol-containing buffers during this process. ulab360.comulab360.com

Table 1: Recommended Concentration Ranges for this compound

| Experimental Duration | Recommended Concentration (µM) |

|---|---|

| Short-term (< 3 days) | 0.5 - 5 µM |

| Long-term (> 3 days) | 5 - 25 µM |

| Rapidly dividing cells | 5 - 25 µM |

| General use | 3 µM |

This table provides general guidelines. Optimal concentrations should be determined empirically for each cell type and experimental condition.

Incubation Parameters for Optimal Cellular Uptake

Once the working solution is prepared, it is added to the cells. The culture medium is first removed, and then the pre-warmed working solution is gently added to the cells. fishersci.fithermofisher.com The incubation period typically ranges from 15 to 45 minutes under the normal growth conditions appropriate for the specific cell type. vulcanchem.comthermofisher.com For example, a 30-minute incubation at 37°C is often cited. aimbiotech.comfishersci.com During this time, the dye, which is membrane-permeable, freely passes into the cells. fishersci.fiulab360.com Inside the cell, a glutathione (B108866) S-transferase-mediated reaction causes the bromomethyl group of the dye to react with thiol groups, rendering the dye cell-impermeant. fishersci.co.ukfishersci.fithermofisher.com This ensures the dye is well-retained within the cells. fishersci.co.ukfishersci.fi For some applications, such as labeling T cells, gentle shaking every 15 minutes during incubation can be beneficial. aimbiotech.com

Post-Staining Washing Procedures for Background Reduction

After incubation, the dye-containing medium must be removed to reduce background fluorescence from any unbound dye. For adherent cells, the working solution is simply removed. thermofisher.com For cells in suspension, centrifugation is used to pellet the cells before removing the supernatant. thermofisher.com Following the removal of the working solution, it is recommended to wash the cells. Some protocols suggest a further 30-minute incubation in fresh, pre-warmed medium to allow any remaining unconjugated dye to diffuse out of the cells. ulab360.com Other procedures involve washing the cells three times with phosphate-buffered saline (PBS). nih.gov After the final wash, fresh culture medium is added, and the cells are ready for imaging or further experimentation. thermofisher.com

Compatibility with Advanced Imaging and Analytical Platforms

This compound is compatible with a variety of advanced imaging and analytical techniques, making it a versatile tool for cell tracking studies. Its stable fluorescence signal, which can persist for at least 72 hours, is a significant advantage for long-term experiments. vulcanchem.comfishersci.co.ukfishersci.fi Furthermore, the dye is retained after fixation and permeabilization, allowing for its use in conjunction with techniques like immunocytochemistry. vulcanchem.comfishersci.co.uk

Fluorescence Microscopy Techniques

The spectral properties of this compound make it well-suited for fluorescence microscopy. It has an excitation maximum around 415 nm and an emission maximum around 516 nm. fishersci.co.ukfluorofinder.com This allows it to be effectively excited by a 405 nm laser. fluorofinder.comaatbio.com The significant Stokes shift of approximately 122 nm helps to minimize spectral overlap in multicolor imaging experiments. aatbio.com

Table 2: Spectral Properties of this compound

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | 415 |

| Emission Maximum | 516 |

Spectral properties can vary slightly depending on the measurement method. vulcanchem.com

The long-term signal stability of this compound makes it an excellent choice for time-lapse imaging, enabling the monitoring of cellular processes over extended periods. vulcanchem.com In such protocols, cells are labeled as described previously and then imaged at regular intervals using a fluorescence microscope equipped with an on-stage incubator to maintain appropriate environmental conditions. aimbiotech.com For example, in studies of tumor cell invasion, microvessels were stained with this compound and then imaged over time to observe the dynamics of cancer cell cluster intravasation. nih.gov Similarly, it has been used to track the movement and interactions of immune cells, such as T cells, in microfluidic devices. vulcanchem.com The ability to track cells for at least 72 hours allows for the detailed analysis of slow biological processes. vulcanchem.comfishersci.co.ukfishersci.fi

Applications in Three-Dimensional (3D) Cell Culture Models

This compound is an effective visualization tool for use in three-dimensional (3D) cell culture environments. vulcanchem.com Its application is crucial in studies involving complex cellular interactions within models that mimic in vivo conditions, such as spheroids and microfluidic chips. vulcanchem.comjove.comjci.org Researchers utilize this dye to pre-label specific cell populations before introducing them into a 3D system, enabling the tracking of cell organization, movement, and interactions over time. vulcanchem.comjci.orgnih.gov

In the context of immunotherapy research, this compound has been used to label T cells or Natural Killer (NK) cells to visualize their migration and interaction with cancer cells embedded in a 3D hydrogel matrix. jci.orgaimbiotech.com For instance, in one study, engineered T cells labeled with the dye were monitored as they interacted with target cancer cells expressing Green Fluorescent Protein (GFP). jci.org This co-culture within a microfluidic device allowed for real-time visualization of immune cell behavior. jci.org

Another significant application is in the development of blood-brain-barrier (BBB) models. nih.govresearchgate.net To understand the structural organization of multicellular BBB spheroids, different cell types, such as human brain vascular pericytes (HBVP), were labeled with this compound before being co-cultured with astrocytes and endothelial cells. nih.govresearchgate.net Confocal microscopy of these spheroids revealed the specific arrangement of each cell type within the 3D structure. nih.gov Similarly, the dye has been used to label monocytes in the creation of heterospheroids, which also contain neoplastic cells and fibroblasts, to better simulate the tumor microenvironment for in vitro invasion assays. jove.com The compatibility of this compound with confocal microscopy is essential for imaging these complex, multi-layered cultures. jove.comaimbiotech.com

Flow Cytometry Protocols

This compound is spectrally optimized for use in flow cytometry systems equipped with a 405 nm violet diode laser. vulcanchem.comaatbio.comfluorofinder.com The dye's excitation maximum falls between 404 nm and 415 nm, aligning perfectly with this common laser line. vulcanchem.comaatbio.com For detection of the resulting fluorescence, which has an emission peak ranging from 516 nm to 526 nm, a standard bandpass filter such as 510/50 nm or 525/50 nm is recommended. vulcanchem.comaatbio.comfluorofinder.com This laser and filter configuration is standard on many commercially available flow cytometers, including the BD FACSCanto™ II, facilitating the straightforward integration of this compound into experimental protocols. aatbio.com

Table 1: Spectral Properties of this compound

| Parameter | Wavelength (nm) | Recommended Instrument Component |

| Excitation Maximum | 404 - 415 | 405 nm laser |

| Emission Maximum | 516 - 526 | 510/50 or 525/50 nm bandpass filter |

| Data sourced from multiple references. vulcanchem.comaatbio.comfluorofinder.comfishersci.co.uk |

The distinct spectral characteristics of this compound make it highly suitable for multi-parameter analysis, where several cellular markers are measured simultaneously. vulcanchem.comthermofisher.com Its violet laser excitation and blue-green emission profile allow for combination with other common fluorophores, particularly those in the green (like FITC or GFP) and red/far-red (like PE or APC) regions of the spectrum, with minimal spectral overlap. vulcanchem.comfluorofinder.com

In practice, this compound has been incorporated into complex antibody panels for immunophenotyping. aai.org For example, it has been used to track cell proliferation in populations of peripheral blood mononuclear cells (PBMCs) that were simultaneously stained with multiple fluorescently-conjugated antibodies to identify specific cell subsets, such as CD3+, CD4+, and CD8+ T cells. aai.org It can also be used alongside viability dyes to exclude dead cells from the analysis, ensuring data accuracy. aai.org This capacity for multiplexing is essential for detailed investigations of heterogeneous cell populations and their responses to various stimuli. thermofisher.comaai.org

High-Content Screening (HCS) Pipelines

This compound has been evaluated for its utility in high-content screening (HCS) pipelines, particularly for applications requiring accurate cellular segmentation. nih.gov In HCS, automated microscopy and image analysis are used to quantify cellular features across many samples. The ability of this compound to provide a fluorescent signal throughout the cytoplasm can help delineate the cell body from the nucleus and the extracellular space. nih.govunm.edu

One research group explored using the dye to improve the segmentation of the cellular membrane in a multiplexed HCS assay designed to assess cytotoxicity. nih.gov However, in that specific workflow, it was determined that a longer incubation with the nuclear stain Hoechst 33342 was sufficient to accurately segment both the nucleus and the outer cell membrane, making an additional cytoplasmic stain unnecessary for their purposes. nih.gov

In other HCS applications, the dye is used for its primary tracking function. For instance, it has been used to label T cells in 3D co-culture models, with subsequent imaging and analysis performed on a high-content imaging system to quantify immune cell interactions and cancer cell killing over time. pubcompare.ai The compatibility of the dye with automated imaging platforms makes it a viable tool for screening studies that track cell populations. thermofisher.com

Fixed-Cell Analysis Methodologies

A significant advantage of this compound and other CellTracker dyes is the stability of their fluorescent signal following cell fixation and permeabilization. vulcanchem.comfishersci.co.ukfishersci.fi This characteristic is crucial for experimental designs that bridge live-cell tracking with endpoint, fixed-cell analysis. vulcanchem.com

The robust signal retention of this compound after fixation is attributed to its mechanism of action. fishersci.fi The dye contains a bromomethyl functional group that covalently reacts with thiol-containing molecules, such as glutathione, which are abundant within viable cells. fishersci.fi This reaction, mediated by glutathione S-transferase, transforms the dye into a cell-impermeant product that is securely crosslinked to intracellular proteins. fishersci.fi Because the fluorophore is covalently bound within the cell, it is well-retained through the fixation (e.g., with formaldehyde) and permeabilization (e.g., with detergents like Triton X-100 or saponin) steps that would typically wash out non-reactive, membrane-permeant dyes. vulcanchem.comfishersci.fi This stability enables researchers to perform live-cell imaging to track dynamic processes like migration or proliferation, and then fix the same cells for subsequent analysis, such as immunocytochemistry with fluorescent antibodies, without losing the original cell trace. vulcanchem.comfishersci.co.uk

Co-Application with Immunocytochemistry

A significant advantage of this compound is its compatibility with immunocytochemistry (ICC). The dye is retained in cells even after the fixation and permeabilization steps required for antibody staining. fishersci.fifishersci.fi This allows for the simultaneous visualization of cellular structures or specific protein targets alongside the tracking of labeled cell populations.

The general workflow for combining this compound with ICC involves:

Cell Labeling: Cells are first incubated with this compound at an optimized concentration and duration. vulcanchem.com

Experimental Procedure: The labeled cells are then used in the primary experiment (e.g., migration assay, co-culture).

Fixation: Following the experiment, cells are fixed, typically with a formaldehyde-based solution, to preserve cellular morphology and antigenicity. thermofisher.com

Permeabilization: If the target antigen is intracellular, the cell membrane is permeabilized using a detergent like Triton X-100 to allow antibody access. thermofisher.comrheniumbio.co.il

Immunostaining: Standard immunocytochemistry protocols are then followed, including blocking non-specific binding sites, incubation with primary and fluorescently-labeled secondary antibodies.

Imaging: The sample can then be imaged to visualize both the this compound signal and the fluorescence from the immunostaining.

This dual-labeling approach is particularly valuable for studies involving cell-cell interactions, where one cell population can be tracked with this compound while specific markers on another cell population are identified via ICC. For instance, in a co-culture system, tumor cells could be labeled with this compound to monitor their migration, while immune cells could be stained for specific surface markers to assess their infiltration and interaction with the tumor cells. frontiersin.org The spectral properties of this compound, with an excitation maximum around 415 nm and an emission maximum around 516 nm, make it suitable for multiplexing with other common fluorophores like GFP and red fluorescent proteins. fishersci.fifluorofinder.com

Microfluidic System Integration

Microfluidic systems offer precise control over the cellular microenvironment, making them powerful tools for studying cell behavior in conditions that mimic physiological settings. universiteitleiden.nlresearchgate.net this compound can be effectively integrated into these systems for tracking cells within complex, three-dimensional (3D) hydrogel matrices or microchannels. vulcanchem.comuniversiteitleiden.nl

In microfluidic applications, cells are typically labeled with this compound before being introduced into the device. For example, in a 3D microfluidic model of a tumor microenvironment, HBV-specific TCR T cells were labeled with this compound to visualize their location and interaction with target cancer cells. frontiersin.orgjci.org This allowed for real-time monitoring of T cell infiltration and killing efficacy within a 3D collagen gel. frontiersin.org

The use of this compound in microfluidic devices has been demonstrated in various studies:

Immune Cell Tracking: Natural killer (NK) cells labeled with 3 µM this compound were tracked to study their interactions with target cells within a hydrogel microenvironment. vulcanchem.com

T-cell Cytotoxicity Assays: Engineered T cells labeled with the dye were visualized to assess their location and cytotoxic ability against solid tumor models in a 3D microfluidic device. jci.org

Cancer Cell Invasion Studies: The migration of tumor cells through 3D extracellular matrices can be visualized using CellTracker dyes. thermofisher.com

The integration of this compound with microfluidic systems provides a dynamic platform for investigating cellular processes such as chemotaxis, invasion, and cell-mediated cytotoxicity in a highly controlled and physiologically relevant context. vulcanchem.comfrontiersin.org

Critical Methodological Considerations and Troubleshooting

To ensure reliable and reproducible results with this compound, several methodological factors must be carefully considered.

Optimization of Working Concentrations for Specific Cell Types

The optimal working concentration of this compound can vary significantly depending on the cell type and the duration of the experiment. ulab360.com It is recommended to perform a titration across a tenfold range of concentrations to determine the ideal balance between signal intensity and potential cytotoxicity. ulab360.comthermofisher.com

General Concentration Range: For many applications, a working concentration between 0.5 µM and 25 µM is suggested. ulab360.comthermofisher.com

Short-term vs. Long-term Studies: Shorter experiments (e.g., viability assays) may require lower concentrations (0.5–5 µM), while long-term tracking (over 3 days) or studies with rapidly dividing cells may necessitate higher concentrations (5–25 µM). ulab360.comthermofisher.com

Cell-Type Specificity: Different cell lines exhibit varying sensitivities to the dye. For instance, peripheral blood lymphocytes may show normal responses at 1 µM but can be adversely affected at concentrations above 5 µM. thermofisher.comulab360.com In some studies, a concentration of 3 µM has been successfully used for labeling natural killer cells, while 5 µM was used for colorectal cancer cell lines. vulcanchem.comelifesciences.orgnih.gov

Table 1: Recommended Starting Concentrations for this compound

| Application | Recommended Concentration Range | Example Cell Types | Reference |

|---|---|---|---|

| Short-Term Tracking (<3 days) | 0.5 - 5 µM | Peripheral Blood Lymphocytes | ulab360.comthermofisher.com |

| Long-Term Tracking (>3 days) | 5 - 25 µM | Rapidly Dividing Cells | ulab360.comthermofisher.com |

| Microfluidic Immune Cell Tracking | 3 µM | Natural Killer (NK) Cells | vulcanchem.com |

| Co-culture Dye Exchange Studies | 5 µM | Colorectal Cancer Cells | elifesciences.orgnih.gov |

Over-labeling, either through excessive concentration or prolonged incubation, can lead to cellular toxicity. researchgate.net Therefore, it is crucial to use the lowest possible concentration that provides a sufficient signal for the intended imaging application. thermofisher.comulab360.com

Impact of Serum-Containing Media on Staining Efficiency

The presence of serum in the culture medium during the staining process can affect the efficiency of this compound. It is generally recommended to dilute the dye stock solution in a serum-free medium for optimal performance. ulab360.comgongyingshi.com One study noted that staining with this compound in serum-containing media resulted in very weak signal and high background, necessitating media changes before and after staining. nih.gov The rationale for using serum-free media is to avoid potential reactions between the dye and components in the serum, which could reduce the amount of dye available to enter the cells.

Minimizing Potential Staining Artifacts and Heterogeneity

Uneven or heterogeneous staining can be a potential issue, leading to variability in fluorescence intensity across a cell population. Several factors can contribute to this:

Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase. Sub-confluent cultures generally stain more uniformly than overly dense or confluent cultures.

Dye Preparation and Mixing: Allow the dye to warm to room temperature before reconstitution in high-quality, anhydrous DMSO. thermofisher.comulab360.com Ensure thorough mixing of the dye in the staining medium before adding it to the cells.

Incubation Conditions: Incubate the cells with the dye for a consistent period, typically 15-45 minutes, under appropriate growth conditions (e.g., 37°C, 5% CO2). vulcanchem.comthermofisher.com

Washing Steps: After incubation, washing the cells with fresh, pre-warmed media can help to remove excess, unbound dye and reduce background fluorescence. vulcanchem.com

Phototoxicity: During live-cell imaging, prolonged exposure to the excitation light can lead to phototoxicity, which may manifest as cell stress or death. researchgate.net To mitigate this, use the lowest possible laser power and exposure time, and reduce the frequency of image acquisition. researchgate.net

By carefully optimizing these parameters, it is possible to achieve bright, uniform staining with this compound, enabling accurate and reliable cell tracking experiments.

Advanced Research Applications of Celltracker Violet Bmqc in Cell Biology

Cell Lineage Tracing and Population Dynamics Studies

The stable and non-toxic nature of CellTracker Violet BMQC allows for the long-term monitoring of individual cells and their progeny, providing deep insights into population dynamics. fishersci.co.ukfishersci.fi

The intense fluorescence of this compound makes it an excellent probe for monitoring cell movement and migration. fishersci.fifluorofinder.com Researchers can label a population of cells and track their movement over time using fluorescence microscopy or flow cytometry. This is particularly useful in assays such as wound healing or exclusion zone assays, where the collective movement of a cell front into a cell-free area is quantified. nih.gov

In one specific application, this compound was used to label natural killer (NK) cells in advanced microfluidic devices. vulcanchem.com This labeling enabled the real-time tracking of NK cell movements and their interactions with target cancer cells within a hydrogel microenvironment, offering insights into immune cell motility in controlled settings. vulcanchem.com

| Application | Cell Type Labeled with BMQC | Co-culture/Target | Research Focus | Source |

|---|---|---|---|---|

| Migration in Microfluidics | Natural Killer (NK) cells | HepG2-PreS1-GFP cells | Tracking NK cell movement and interactions within a hydrogel chip. | vulcanchem.com |

| General Migration Assay | CP-A cells | Cell-free exclusion zone | Quantifying cell migration while accounting for proliferation effects. | nih.gov |

A key feature of this compound is its stable retention within cells for at least 72 hours, which typically covers three to six cell generations. fishersci.co.ukfishersci.fivulcanchem.com When a labeled cell divides, the dye is distributed approximately equally between the two daughter cells. This leads to a progressive halving of fluorescence intensity with each cell division.

This property is leveraged in proliferation assays using flow cytometry. An initial, brightly stained population of non-proliferating cells appears as a single sharp peak. As the cells divide, distinct peaks of successively lower fluorescence intensity emerge, each representing a subsequent generation. This allows for precise quantification of the number of cell divisions that have occurred over an extended period. nih.govthermofisher.com The low cytotoxicity profile of the dye is critical for such long-term studies, ensuring that the observed proliferation rates reflect natural cellular behavior. fishersci.co.ukvulcanchem.com

This compound is frequently used to study chemotaxis and cell invasion, processes fundamental to development, immune response, and cancer metastasis. fishersci.co.ukthermofisher.comfishersci.fi In a typical transwell invasion assay, cells labeled with BMQC are placed in the upper chamber of a device, which is separated from a lower chamber by a porous membrane coated with extracellular matrix proteins. The lower chamber contains a chemoattractant. The number of fluorescent cells that actively migrate through the membrane toward the attractant can be quantified by microscopy or fluorescence plate readers, providing a direct measure of the invasive potential of the cell population.

Studies of Cell-Cell Interactions and Cellular Fate

The ability to distinguish different cell populations in a co-culture system makes this compound a powerful reagent for studying direct cell-to-cell interactions. elifesciences.org Its violet fluorescence is spectrally distinct from common green and red fluorescent probes, facilitating multicolor imaging experiments. ulab360.comfluorofinder.com

In immunology research, understanding the physical interaction between immune cells and their targets is crucial. This compound has been effectively used to label immune cells to visualize and quantify the formation of these cellular conjugates.

In one study, YTS natural killer (NK) cells were labeled with this compound and co-incubated with target cells labeled with a green fluorescent dye (CFSE). aai.org The formation of immune conjugates was assessed by two-color flow cytometry, where dual-positive (violet and green) events represented an NK cell bound to a target cell. aai.org Similarly, another study used BMQC to label target melanoma cells to study their interaction with cytotoxic T lymphocytes (CTLs), demonstrating the formation of functional gap junctions at the immunological synapse. mdpi.com

| Immune Cell (Effector) | Target Cell | Labeling Scheme | Assay | Finding | Source |

|---|---|---|---|---|---|

| YTS (NK cell line) | 721.221 | YTS: this compound 721.221: CFSE (Green) | Flow Cytometry Conjugate Assay | Quantified the percentage of NK cells bound to target cells over time. | aai.org |

| pMEL-1 CTLs | B16F10 Melanoma | CTLs: Calcein-AM (Green) B16F10: this compound | Flow Cytometry Dye Transfer Assay | Measured functional gap junction communication between CTLs and melanoma cells. | mdpi.com |

Beyond simple conjugate formation, this compound enables the investigation of more complex functional interactions between cells. In a study on colorectal cancer (CRC) lines, two cell populations were labeled with CellTracker Violet and CellTracker Orange, respectively, and then co-cultured. elifesciences.org Using confocal microscopy, researchers could visualize the transfer of dye between cells in areas of high confluency, indicating direct communication through gap junctions. elifesciences.org This exchange was later quantified using flow cytometry, which detected a population of dual-colored cells. elifesciences.org

This approach has also been applied to study the interplay between immune and cancer cells. For instance, by labeling cytotoxic T lymphocytes with the gap-junction-permeable dye calcein (B42510) and target melanoma cells with this compound, researchers could quantify the transfer of calcein from the T-cell to the cancer cell as a measure of functional synapse formation. mdpi.com

Applications Across Diverse Biomedical Research Fields

This compound has emerged as a valuable tool in a multitude of biomedical research disciplines due to its unique properties. Its ability to be well-retained in cells for extended periods, typically up to 72 hours, and its low cytotoxicity at working concentrations make it an ideal candidate for long-term cell tracking studies. fishersci.fifishersci.com The dye freely passes through cell membranes and, once inside, undergoes a glutathione (B108866) S-transferase-mediated reaction, transforming it into a cell-impermeant product. fishersci.comthermofisher.com This mechanism ensures the dye is not transferred to adjacent cells in a population but is passed to daughter cells, allowing for multigenerational tracking. fishersci.fifishersci.com Its distinct violet excitation and emission spectra also make it highly suitable for multiplexing with other fluorescent markers. fluorofinder.com

Immunology Research

In the field of immunology, understanding the dynamic interactions between different immune cell populations is paramount. This compound facilitates the precise labeling and tracking of specific immune cell subsets within complex co-culture systems.

The study of Natural Killer (NK) cell behavior, including their activation, degranulation, and serial killing of target cells, benefits significantly from the use of this compound. In one study, this compound was used to label primary human NK cells to investigate the process of their detachment from target cells. aai.org This research demonstrated that ongoing activating signaling is necessary to maintain the contact between an NK cell and its target. aai.org Another study utilized this compound to label NK cells in a conjugate assay to assess the impact of TRAIL (TNF-related apoptosis-inducing ligand) interactions on the ability of NK cells to attach to target cells. nih.gov The distinct fluorescence of the dye allowed for the clear identification of single NK cells, single target cells, and NK cell-target cell conjugates by flow cytometry. nih.gov

Research has also focused on identifying and characterizing NK cell progenitor subsets. In these studies, cell tracing dyes are crucial for tracking the differentiation and proliferation of these progenitors in response to various cytokines. For instance, umbilical cord blood cells have been labeled with cell trace violet to track the expression of cell surface markers like CD7 in response to cytokines such as IL-15, providing insights into the early stages of NK cell development. mdpi.com

Table 1: Application of this compound in NK Cell Research

| Research Area | Cell Type Labeled | Key Finding |

|---|---|---|

| NK Cell Detachment | Human NK Cells | Ongoing activating signaling is required to maintain contact with target cells. aai.org |

| TRAIL Interactions | Primary Human NK Cells | Enabled quantification of NK cell-target cell conjugate formation. nih.gov |

| Progenitor Cell Dynamics | Umbilical Cord Blood Cells | Used to track the response of progenitor cells to cytokines during differentiation. mdpi.com |

Dendritic cells (DCs) are potent antigen-presenting cells, and their ability to phagocytose cellular material is a critical step in initiating an immune response. This compound has been instrumental in developing assays to quantify DC phagocytosis. In a novel flow cytometry-based protocol, DCs were labeled with this compound, while target tumor cells were labeled with a green fluorescent dye (PKH67). nih.govresearchgate.net This dual-labeling strategy allowed researchers to accurately quantify the percentage of DCs that had phagocytosed tumor cells by identifying the population of cells positive for both violet and green fluorescence. nih.govresearchgate.net This method was used to demonstrate that electroporation of tumor cells with the immune-stimulatory molecule poly(I:C) enhanced their phagocytosis by DCs. nih.gov

Table 2: Use of this compound in Dendritic Cell Phagocytosis Assays

| Labeled Cell Type | Co-cultured Cell Type (Labeled) | Purpose of Assay |

|---|---|---|

| Dendritic Cells (this compound) | Tumor Cells (PKH67 - green) | To quantify the phagocytosis of tumor cells by dendritic cells via flow cytometry. nih.govresearchgate.net |

Neurobiology Research

The complex and delicate environment of the central nervous system presents unique challenges for cell tracking. The low cytotoxicity and stable fluorescence of this compound make it a suitable reagent for sensitive neural cell populations.

Understanding the behavior of neural stem cells (NSCs), including their migration, proliferation, and differentiation, is a key focus of neurobiology research. This compound has been employed in studies investigating adult hippocampal neural stem cell behavior. escholarship.org In co-culture models of medulloblastoma and human neural stem cells, various CellTracker dyes, including the violet version, have been utilized to track cell populations, although some studies note the potential for toxicity with certain thiol-reactive dyes in specific cell lines. researchgate.netcore.ac.uk

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain. In vitro models of the BBB are essential tools for studying its properties and for testing the passage of drugs and other molecules into the brain. nih.govnih.gov this compound has been used in the characterization of these models. For instance, it has been used in combination with human neural stem cells in brain tumor models to track cell proliferation. researchgate.net The ability of molecules to cross the BBB is a critical factor in their potential use as therapeutics for central nervous system disorders, and fluorescent tracers like this compound can aid in assessing the integrity and function of in vitro BBB models. googleapis.com

Cancer Biology Research

This compound has emerged as a valuable tool in cancer biology research, enabling scientists to unravel the complexities of cancer cell behavior and evaluate the efficacy of novel therapeutic strategies. Its utility in labeling specific cell populations within complex tumor microenvironments allows for precise monitoring and analysis in various experimental setups.

Monitoring Cancer Cell Behavior in in vitro and ex vivo Models

The ability to track cancer cells over time is fundamental to understanding disease progression. This compound facilitates the long-term monitoring of cancer cells in a variety of model systems, from traditional 2D cultures to more physiologically relevant 3D organoids and ex vivo tissues.

In one study, this compound was used to label glioblastoma (GBM) stem-like cell lines to assess their susceptibility to killing by interleukin-15 activated natural killer (NK) cells. researchgate.net The dye allowed for the clear identification and tracking of the cancer cells within the co-culture, enabling researchers to quantify cytotoxicity at different effector-to-target ratios over a 5-hour period. researchgate.net Similarly, the dye has been used to stain entire glioblastoma tumor spheroids before co-incubation with NK cells, allowing for the assessment of cancer cell viability via confocal microscopy. nih.gov

Another innovative application involves the use of a tumor-microvessel-on-a-chip model to study cancer cell intravasation. In this system, microvessels were stained with this compound, creating a blue fluorescent outline. nih.gov This allowed for the visualization and quantification of the invasion of red-labeled pancreatic tumor organoids onto the microvessel wall over five days, revealing key dynamics of tumor-endothelium interaction. nih.gov

The dye is also instrumental in complex 3D microfluidic models designed to mimic the tumor microenvironment. For instance, HBV-specific T-cell receptor (TCR) engineered T cells were labeled with this compound to track their migration and cytotoxic activity against liver cancer cell aggregates within a 3D collagen gel. frontiersin.orgjci.org This setup allowed for real-time imaging and quantification of cancer cell death, demonstrating the superiority of 3D models over 2D assays in predicting T cell efficacy. frontiersin.org However, it is noteworthy that in some experimental contexts, such as with certain medulloblastoma cell lines, this compound was found to be toxic and was therefore excluded from use. researchgate.net

The following table summarizes research findings where this compound was used to monitor cancer cell behavior.

| Research Area | Cell Type Labeled | Model System | Observed Behavior | Reference |

| Immunotherapy | Glioblastoma Stem-like Cells | 2D Co-culture | NK cell-mediated cytotoxicity | researchgate.net |

| Immunotherapy | Glioblastoma Spheroids | 3D Co-culture | NK cell-mediated cytotoxicity | nih.gov |

| Metastasis | Microvessels | Tumor-Microvessel-on-a-Chip | Pancreatic tumor organoid invasion | nih.gov |

| Immunotherapy | TCR-engineered T cells | 3D Microfluidic Co-culture | T cell migration and cytotoxicity against liver cancer cells | frontiersin.orgjci.org |

| Spheroid Formation | Gastric, Lung, Breast Cancer Cells | 3D Spheroid Culture | Formation of cancer spheroids for subsequent co-culture experiments | thno.org |

Assessment in Co-Culture Models for Drug Studies

Co-culture models that recapitulate the tumor microenvironment are essential for evaluating the efficacy of cancer therapeutics. This compound is frequently used to differentiate between distinct cell populations in these models, enabling a precise assessment of a drug's effect on specific cell types.

In a study investigating immunogenic cell death in non-small cell lung cancer (NSCLC), this compound was used to label immature dendritic cells (DCs). mdpi.com These violet-labeled DCs were then co-cultured with green-labeled NSCLC cells that had been treated with various chemotherapeutic agents. Using flow cytometry, researchers could identify the double-positive (Violet+PKH67+) population, which represented DCs that had phagocytosed the chemotherapy-treated cancer cells, providing a direct measure of the treatment's ability to induce an immune response. mdpi.com

Another study focused on the interaction between NSCLC cells and mesenchymal stem cells (MSCs) and its role in metastasis. nih.gov To analyze the specific effects of ABL kinase inhibitors on the cancer cells within the co-culture, MSCs were labeled with this compound before being mixed with luciferase-tomato-labeled NSCLC cells. This differential labeling allowed for the separation of the two cell populations using fluorescence-activated cell sorting (FACS) after the treatment period, enabling a clean analysis of inhibitor effects on the NSCLC cells. nih.gov

Furthermore, this compound has been employed in 3D microfluidic models to test immunotherapies. frontiersin.orgresearchgate.net In these studies, T cells were labeled with the violet dye to track their interaction with cancer cell aggregates in the presence of monocytes. The addition of blocking antibodies against PD-L1 and PD-1, key immune checkpoint inhibitors, allowed the researchers to investigate the mechanisms of monocyte-induced immunosuppression and evaluate the efficacy of these drugs in a more physiologically relevant system. frontiersin.org By tracking the violet-labeled T cells and assessing cancer cell death, the study demonstrated that the 3D model could reveal drug effects not observable in standard 2D assays. frontiersin.org

The table below details the application of this compound in co-culture drug studies.

| Cancer Type | Labeled Cell Type | Other Cell Type(s) in Co-culture | Drug/Treatment Studied | Purpose of Labeling | Reference |

| Non-Small Cell Lung Cancer | Dendritic Cells | NSCLC cells (A549, NCI-H1975, NCI-H1650) | Chemotherapeutics (e.g., Cisplatin, Docetaxel) | To quantify phagocytosis of chemotherapy-treated cancer cells by dendritic cells via flow cytometry. | mdpi.com |

| Non-Small Cell Lung Cancer | Mesenchymal Stem Cells | NSCLC cells (PC9) | ABL kinase inhibitors (GNF-5, ABL001) | To separate MSCs from cancer cells by FACS for downstream analysis of drug effects on cancer cells. | nih.gov |

| Hepatocellular Carcinoma | TCR-engineered T cells | Liver Cancer Cells (HepG2), Monocytes | Anti-PD-L1/PD-1 blocking antibodies | To track T cell behavior and cytotoxicity against cancer cells in a 3D model and assess the efficacy of checkpoint inhibitors. | frontiersin.orgresearchgate.net |

Performance Metrics and Comparative Analysis in Academic Research

Assessment of Cellular Viability and Physiological Integrity

A primary requirement for any live-cell imaging probe is that it does not interfere with the natural behavior of the cells under investigation. CellTracker Violet BMQC has been designed and evaluated to meet this criterion.

Minimal Perturbation on Normal Cell Viability and Proliferation Rates

Studies have consistently shown that CellTracker dyes, including the violet variant, exhibit low cytotoxicity at recommended working concentrations. fishersci.novulcanchem.com Research demonstrates that cells labeled with these probes maintain normal viability and proliferation rates, which is crucial for ensuring that experimental observations reflect genuine cellular behaviors rather than artifacts induced by the labeling process. vulcanchem.comulab360.com For instance, proliferation assays conducted on HeLa cells labeled with various CellTracker dyes showed growth rates comparable to control cells treated only with the DMSO vehicle over a three-day period. ulab360.comthermofisher.com This minimal perturbation is essential for the integrity of long-term cell tracking studies. ulab360.com

Table 1: Effect of CellTracker Dyes on HeLa Cell Proliferation This table is an interactive representation of data showing that HeLa cells labeled with various CellTracker dyes exhibit proliferation rates similar to the DMSO control group over 72 hours, indicating low cytotoxicity.

| Time (Days) | Unlabeled Control (RFU) | CellTracker Blue (RFU) | CellTracker Green (RFU) | CellTracker Red (RFU) |

|---|---|---|---|---|

| 1 | ~50,000 | ~50,000 | ~50,000 | ~50,000 |

| 2 | ~100,000 | ~100,000 | ~100,000 | ~100,000 |

| 3 | ~175,000 | ~175,000 | ~175,000 | ~175,000 |

RFU = Relative Fluorescence Units. Data is generalized from proliferation curves. ulab360.comthermofisher.com

Evaluation of this compound as a Nontoxic Probe

The nontoxic nature of CellTracker probes is a key feature. thermofisher.com These dyes are designed to be stable and are well-retained within living cells without affecting their viability or proliferation. fishersci.nothermofisher.com The underlying mechanism involves the dye freely passing through the cell membrane, after which it undergoes a glutathione (B108866) S-transferase-mediated reaction, causing it to react with thiol groups present in the cytoplasm. ulab360.comthermofisher.com This converts the probe into a cell-impermeant fluorescent adduct that is then retained within the cell. This process is considered nontoxic at the working concentrations typically used for cell tracking experiments. ulab360.comthermofisher.com

Longevity and Stability of Fluorescent Signal Retention

For longitudinal studies that track cellular fate over extended periods, the stability of the fluorescent signal is paramount. This compound is specifically engineered for excellent retention, allowing for multigenerational tracking. fluorofinder.com Once loaded, the fluorescent signal is retained in cells for at least 72 hours. fishersci.nothermofisher.com This duration typically allows for the tracking of cells through three to six generations of cell division. fishersci.no As cells divide, the dye is distributed approximately equally between daughter cells. ulab360.comthermofisher.com This stable retention is a significant advantage over other permeant dyes, such as calcein (B42510) AM, which are often lost from viable cells within a few hours at physiological temperatures. ulab360.comthermofisher.com

Comparative Analysis with Other Cell Tracking Dyes

The selection of a cell tracking dye depends on the specific requirements of an experiment, such as the desired tracking duration, the instrumentation available, and the need for multiplexing with other fluorescent markers.

Distinctions from Other CellTracker Series Probes

This compound is part of a broader family of CellTracker probes, each with distinct spectral properties. thermofisher.comthermofisher.com A key distinction lies in the activation mechanism. While probes like CellTracker Green CMFDA require cleavage by intracellular esterases to become fluorescent, this compound does not, resulting in strong, uniform cytoplasmic fluorescence upon reacting with thiols. ulab360.comthermofisher.com This property can be advantageous for correcting motion artifacts in imaging applications. ulab360.com The primary differences between the probes in the series are their excitation and emission wavelengths, which allows researchers to select a probe that is compatible with their specific imaging setup and other fluorophores used in multiplexing experiments. thermofisher.com

Table 2: Spectral Characteristics of Select CellTracker™ Probes This interactive table allows for the comparison of the excitation and emission maxima of this compound with other dyes in the CellTracker series, aiding in the selection of appropriate filters and lasers for multicolor imaging.

| CellTracker™ Probe | Excitation (nm) | Emission (nm) |

|---|---|---|

| Blue CMAC | 353 | 466 |

| Violet BMQC | 415 | 516 |

| Green CMFDA | 492 | 517 |

| Orange CMTMR | 541 | 565 |

| Red CMTPX | 577 | 602 |

| Deep Red | 630 | 655 |

Data sourced from Thermo Fisher Scientific product information. ulab360.comthermofisher.com

Comparison with Alternative Cell Tracking Technologies (e.g., CellTrace, Qtracker)

Beyond the CellTracker series, other technologies like CellTrace and Qtracker offer different functionalities.

CellTrace™ Dyes: Like CellTracker probes, CellTrace dyes are used for generational tracking. However, their mechanism of action differs. CellTrace Violet, for example, is an amine-reactive probe that covalently binds to cellular proteins, allowing for the tracking of cell proliferation as the dye is diluted with each division. thermofisher.comnih.gov This amine-reactive chemistry is distinct from the thiol-reactive mechanism of this compound. ulab360.comthermofisher.com The use of CellTrace Violet, which is excited by a 405 nm laser, is beneficial in multicolor flow cytometry as it frees up other channels, such as the green channel, for use with other common fluorophores like GFP or FITC. polscientific.com

Qtracker™ Labels: For very long-term tracking, Qtracker labels are a suitable alternative. thermofisher.com These probes, which utilize quantum dot technology, are designed for tracking cells for up to 10 generations. thermofisher.com Unlike the uniform cytoplasmic signal of CellTracker dyes, Qtrackers typically produce a punctate fluorescence within the cell. thermofisher.com They are also characterized by their intense brightness and high resistance to photobleaching, making them ideal for studies that require imaging over many days. thermofisher.com The choice between CellTracker and Qtracker often depends on the required duration of the experiment, with CellTracker being ideal for short-to-mid-term tracking (up to 72 hours) and Qtracker for longer-term studies. thermofisher.comthermofisher.com

Table 3: Comparative Overview of Cell Tracking Technologies This interactive table provides a side-by-side comparison of this compound, CellTrace Violet, and Qtracker labels, highlighting key differences in their mechanism, tracking duration, and signal characteristics to guide researcher choice.

| Feature | This compound | CellTrace™ Violet | Qtracker™ Labels |

|---|---|---|---|

| Mechanism of Action | Reacts with intracellular thiols (thiol-reactive) ulab360.com | Covalently binds to intracellular proteins (amine-reactive) thermofisher.comnih.gov | Peptide-mediated delivery into the cytoplasm thermofisher.com |

| Tracking Duration | Short-to-Mid-term (~72 hours; 3-6 generations) fishersci.nothermofisher.com | Mid-term (several generations) nih.gov | Long-term (up to 10 generations; 5-14 days) thermofisher.com |

| Fluorescent Signal | Uniform cytoplasmic fluorescence ulab360.com | Uniform cytoplasmic fluorescence nih.gov | Punctate fluorescence thermofisher.com |

| Primary Application | Cell movement, location, and proliferation fluorofinder.comfishersci.no | Cell proliferation analysis by dye dilution nih.govnih.gov | Long-term tracking of cell fate thermofisher.com |

| Photostability | Moderate thermofisher.com | Generally stable for flow cytometry polscientific.com | High resistance to photobleaching thermofisher.com |

Challenges and Future Directions in Celltracker Violet Bmqc Research

Instances of Observed Toxicity in Specific Cell Lines and Conditions

A significant advantage of the CellTracker family of dyes, including Violet BMQC, is their generally low cytotoxicity at standard working concentrations. thermofisher.comgongyingshi.com Studies have shown that labeled cells maintain normal viability and proliferation rates, ensuring that observations reflect natural cellular behavior. vulcanchem.com For example, one study demonstrated that HeLa cells loaded with various CellTracker dyes, including blue, green, red, and deep red variants, showed no increased cytotoxicity compared to controls over a three-day period. thermofisher.com

However, the concept of "low toxicity" is context-dependent, and effects can emerge under specific conditions, particularly at higher concentrations or in sensitive cell types. Research has indicated that overloading cells with tracking dyes can lead to artifacts that may not be immediately apparent. thermofisher.comulab360.com A key example involves peripheral blood lymphocytes, which have been observed to respond normally to the mitogen concanavalin (B7782731) A when treated with CellTracker dyes up to 1 µM, but not at concentrations exceeding 5 µM. gongyingshi.comulab360.comtakara-bio.co.jp Similarly, in experiments designed to distinguish two cell populations by staining intensity, cells stained with a 5µM concentration of CellTrace Violet showed a distinct survival disadvantage compared to those stained at 0.5µM. researchgate.net These findings underscore the importance of careful optimization to maintain normal cellular physiology. ulab360.com

Future research must continue to characterize the cytotoxic profiles of CellTracker Violet BMQC across a wider array of cell types, especially primary cells and sensitive stem cell populations, and under various physiological stresses. Identifying the molecular pathways affected by dye overloading could lead to more informed experimental design and the development of even more benign cell tracking reagents.

| Cell Type / Condition | Observation | Effective Concentration | Concentration with Observed Effects |

|---|---|---|---|

| HeLa Cells | No significant cytotoxicity observed over 3 days. thermofisher.com | 1 µM polscientific.com | N/A in cited study |

| Peripheral Blood Lymphocytes | Inhibition of normal response to concanavalin A. ulab360.comtakara-bio.co.jp | Up to 1 µM ulab360.comtakara-bio.co.jp | > 5 µM ulab360.comtakara-bio.co.jp |

| General Cell Populations | Observed survival disadvantage at higher concentrations in co-culture. researchgate.net | 0.5 µM researchgate.net | 5 µM researchgate.net |

Addressing Heterogeneity in Cellular Loading and Staining Uniformity

Achieving bright, uniform, and reproducible labeling is a critical starting point for any cell tracking study. nih.gov While bromomethyl coumarin (B35378) derivatives like BMQC are noted for providing relatively uniform cytoplasmic staining, variability between cells within a population can still pose a significant challenge. gongyingshi.com This heterogeneity can arise from several biological and technical factors, including differences in cell size, metabolic state, cell cycle phase, and membrane permeability, all of which can influence dye uptake and reaction with intracellular thiols. thermofisher.com

Technical aspects of the staining protocol are crucial for minimizing variability. Common causes of poor or variable results include inconsistent incubation times and failure to maintain a single-cell suspension, which can lead to clumps and uneven dye exposure. thermofisher.comnih.gov The standard protocol recommends gently resuspending cells in the dye working solution and incubating for a defined period (e.g., 15-45 minutes) to promote uniform loading. takara-bio.co.jp

Future work should focus on developing refined protocols that account for cell-type-specific differences. This could involve investigating the correlation between intracellular glutathione (B108866) levels and BMQC staining intensity or exploring the use of microfluidic devices for highly controlled and uniform cell labeling. thermofisher.comvulcanchem.com Furthermore, developing computational tools to normalize for staining variability in image analysis pipelines could help correct for inherent biological heterogeneity, improving the quantitative accuracy of cell tracking studies.

| Factor Influencing Uniformity | Potential Cause of Heterogeneity | Strategy for Improvement |

|---|---|---|

| Cellular Physiology | Variations in cell size, metabolic activity, and cell cycle stage. | Synchronize cell cycles where possible; use analysis software to normalize fluorescence to cell size. |

| Dye Concentration | Sub-optimal concentration can lead to dim or overly bright and potentially toxic staining. ulab360.com | Titrate dye concentration over a tenfold range to find the optimal balance of brightness and low toxicity for the specific cell type and experiment duration. thermofisher.com |

| Incubation Time | Insufficient time leads to dim staining; excessive time may increase toxicity or variability. | Optimize incubation time (typically 15-45 minutes) for the specific cell type. takara-bio.co.jp |

| Cell Handling | Clumping of cells in suspension leads to uneven exposure to the dye. | Ensure a single-cell suspension by gentle pipetting or filtering before and during staining. thermofisher.com |

| Staining Media | Presence of serum during staining can cause premature cleavage of AM groups on some dyes. thermofisher.com | Perform staining in serum-free medium as recommended for many tracking dyes. ulab360.com |

Strategies for Enhanced Photostability in Prolonged Longitudinal Imaging

Long-term live-cell imaging places significant demands on the photostability of fluorescent probes. Photobleaching, the light-induced destruction of a fluorophore, can lead to signal loss over time, complicating the tracking of cells in multi-day experiments. biocompare.comoxinst.com Concurrently, phototoxicity, where excited fluorophores generate reactive oxygen species that damage cells, can alter normal cellular behavior and compromise experimental integrity. nih.gov

While CellTracker dyes are designed for stability over at least 72 hours, intensive imaging protocols can accelerate signal decay. thermofisher.com Several strategies can be employed to mitigate these phototoxic and photobleaching effects. A primary approach is to minimize light exposure by reducing the intensity of the excitation light, shortening exposure times, and decreasing the frequency of image acquisition to the minimum required to answer the biological question. biocompare.com

The imaging environment can also be optimized. Using specialized antifade reagents designed for live-cell imaging, such as those based on the Oxyrase antioxidant technology, can protect a wide range of dyes, including the CellTracker family, from photobleaching. thermofisher.com These reagents work by scavenging oxygen and reducing the free radicals that lead to fluorophore destruction. biocompare.com

Future directions in this area involve the development of new fluorophores with inherently greater photostability and lower quantum yields for reactive oxygen species generation. nih.gov Integrating this compound with advanced imaging modalities that are gentler on cells, such as light-sheet or multi-point scanning confocal microscopy, will also be crucial for extending the duration and improving the quality of longitudinal cell tracking experiments. oxinst.com

| Strategy | Method | Rationale |

|---|---|---|

| Minimize Light Exposure | Use neutral density filters; reduce laser power and camera exposure time; increase time interval between acquisitions. biocompare.com | Reduces the total number of photons hitting the fluorophore, directly lowering the rates of photobleaching and phototoxicity. oxinst.com |

| Optimize Imaging Media | Use commercial antifade reagents for live cells (e.g., ProLong Live). thermofisher.com | Scavenges molecular oxygen and free radicals, which are key mediators of photodamage and fluorophore destruction. biocompare.comthermofisher.com |

| Select Appropriate Hardware | Use highly sensitive detectors (e.g., back-illuminated sensors) and fast shutters. oxinst.com | Allows for the use of lower excitation light while maintaining a good signal-to-noise ratio and minimizes illumination between exposures. oxinst.com |

| Employ Advanced Microscopy | Utilize techniques like multi-point scanning confocal or light-sheet microscopy. | These methods often expose the sample to lower light doses compared to traditional confocal microscopy, reducing overall phototoxicity. oxinst.com |

Integration with Emerging Research Technologies and Multi-Omics Approaches

The distinct spectral properties of this compound, with excitation around 415 nm and emission near 516 nm, make it highly suitable for multicolor experiments. fluorofinder.com It can be efficiently excited by a 405 nm violet laser and its emission is spectrally separated from common green and red fluorophores, which is ideal for multiplexing. fluorofinder.comaatbio.com This compatibility is critical for its integration with advanced, multi-parametric technologies. For instance, in flow cytometry, this compound can be used to track a specific cell population in vivo while leaving green (e.g., GFP, FITC) and red (e.g., PE, RFP) channels free for immunophenotyping with fluorescently-conjugated antibodies. polscientific.combiocompare.com

Looking forward, a significant area of development is the integration of cell tracking with multi-omics workflows. Technologies like spatial transcriptomics aim to link gene expression profiles with the spatial location of cells within a tissue. nih.gov Dyes like this compound could be used to pre-label a population of interest in vitro before it is introduced into a system (e.g., a co-culture or an in vivo model). The labeled cells could then be identified microscopically in the tissue context, and this spatial information could be correlated with downstream transcriptomic or proteomic analysis of the tissue section. Methods for tagging, tracking, and isolating live cells based on their location are being developed to link spatial phenotypes with single-cell omics data. nih.govnih.gov